molecular formula C31H30O2 B12538885 4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol CAS No. 866141-24-4

4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol

Katalognummer: B12538885
CAS-Nummer: 866141-24-4
Molekulargewicht: 434.6 g/mol
InChI-Schlüssel: JSPFDEMGCYKVCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol is a complex organic compound characterized by its biphenyl structure with additional phenolic and cyclohexyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol typically involves the reaction of 4,4’-dihydroxybiphenyl with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The biphenyl structure can be reduced under specific conditions.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of biphenylquinone derivatives.

    Reduction: Formation of biphenyl derivatives with reduced aromaticity.

    Substitution: Formation of alkylated or acylated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may inhibit or activate certain pathways, leading to changes in cellular functions. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Dihydroxybiphenyl: A simpler biphenyl derivative with two hydroxyl groups.

    4,4’-Bis(4-aminophenoxy)biphenyl: A biphenyl derivative with amino and phenoxy groups.

Eigenschaften

CAS-Nummer

866141-24-4

Molekularformel

C31H30O2

Molekulargewicht

434.6 g/mol

IUPAC-Name

4-[cyclohexyl-(4-hydroxyphenyl)-(4-phenylphenyl)methyl]phenol

InChI

InChI=1S/C31H30O2/c32-29-19-15-27(16-20-29)31(25-9-5-2-6-10-25,28-17-21-30(33)22-18-28)26-13-11-24(12-14-26)23-7-3-1-4-8-23/h1,3-4,7-8,11-22,25,32-33H,2,5-6,9-10H2

InChI-Schlüssel

JSPFDEMGCYKVCL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.